(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine
Description
Introduction to (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine
Chemical Identity and Nomenclature
The compound is systematically named This compound under IUPAC nomenclature, reflecting its stereochemical configuration at the first carbon (S-enantiomer), methyl substitution at the second carbon, and trifluorophenyl moiety at the first carbon. Its CAS registry number, 1213337-04-2 , uniquely identifies it among chiral amines.
Structural and Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂F₃N | |
| Molecular Weight | 203.20 g/mol | |
| SMILES Notation | CC(C)C@@HN | |
| Chiral Center | C1 (S-configuration) |
The trifluorophenyl group introduces strong electron-withdrawing effects, while the methyl group at C2 enhances steric hindrance, influencing reactivity and intermolecular interactions.
Historical Development in Fluorinated Amine Research
Fluorinated amines emerged as critical motifs in the late 20th century, driven by their metabolic stability and bioavailability. The introduction of trifluoromethyl groups into aromatic systems, as seen in this compound, became prominent in the 2000s to optimize drug candidates’ pharmacokinetic profiles. Early work focused on N-methyl-4-(trifluoromethyl)benzylamine (CAS 90390-11-7), which demonstrated enhanced lipophilicity compared to non-fluorinated analogs. Subsequent advances in asymmetric synthesis enabled the isolation of enantiopure derivatives like this compound, addressing challenges in chiral resolution and stereochemical purity.
Significance of Stereochemical Configuration in Chiral Amines
The S-configuration at C1 critically determines this compound’s biological and chemical behavior. Enantiomers of fluorinated amines often exhibit divergent binding affinities to biological targets due to spatial compatibility with chiral binding pockets. For example, the (R)-enantiomer (CAS 1213465-62-3) of this compound shows distinct physicochemical properties, underscoring the necessity of stereochemical control in synthesis.
Enantiomeric Comparison
| Property | (S)-Enantiomer (1213337-04-2) | (R)-Enantiomer (1213465-62-3) |
|---|---|---|
| Specific Rotation | Not reported | Not reported |
| Synthetic Accessibility | Requires chiral auxiliaries | Similar challenges |
| Biological Relevance | Higher receptor selectivity | Reduced activity in some assays |
The S-enantiomer’s preference in therapeutic applications stems from its optimized three-dimensional fit with enzymatic active sites, a principle validated in related compounds like (S)-1-(3,4,5-trifluorophenyl)propan-1-amine (CID 55255857).
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m0/s1 |
InChI Key |
VPCYYXYOGNGJKO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A common and effective method for synthesizing chiral amines with substituted phenyl groups is reductive amination of the corresponding aldehyde with a chiral amine or ammonia source. For the target compound, the typical approach involves:
- Starting materials: 2,3,4-trifluorobenzaldehyde and a chiral amine precursor such as (S)-2-methylpropan-1-amine or a protected amine derivative.
- Reaction conditions: The aldehyde and amine are reacted in a suitable solvent (e.g., methanol, ethanol) under mild temperatures (0–25°C).
- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for selective reduction of the imine intermediate to the amine.
- Stereocontrol: The use of chiral amines or chiral catalysts ensures the (1S)-configuration is favored.
This method is widely employed due to its operational simplicity and ability to deliver high enantiomeric excess and purity.
Catalytic Hydrogenation of Imines or Enamines
Another preparation route involves:
- Formation of an imine or enamine intermediate from the aldehyde and a chiral amine.
- Catalytic hydrogenation using metal catalysts such as Raney nickel or palladium on carbon under hydrogen pressure.
- Solvents such as toluene, methanol, or ethyl acetate are used.
- This method can be adapted to a "one-pot" process, enhancing scalability and reducing purification steps.
This approach is supported by patent literature for related trifluoromethylphenyl amines, demonstrating efficient conversion with high purity yields.
Detailed Preparation Procedure (Adapted from Patent WO2014178068A2)
Though this patent focuses on cinacalcet analogs, the methodology is relevant due to structural similarity involving trifluorophenyl-substituted propan-1-amines.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Charge chiral amine (e.g., (S)-1-(naphthyl)ethylamine analog) in methanol | 25–35°C | Stir under inert atmosphere |
| 2 | Add 2,3,4-trifluorobenzaldehyde dropwise | 25–35°C | Formation of imine intermediate |
| 3 | Add reducing agent (e.g., Raney nickel) | Hydrogen pressure, 35–45°C | Catalytic hydrogenation to amine |
| 4 | Filter reaction mass, wash with aqueous methanol | Ambient temperature | Removes impurities |
| 5 | Concentrate and recrystallize from ethyl acetate | 15–20°C | Purification step |
| 6 | Dry to obtain this compound hydrochloride salt | — | Purity > 99.9% by HPLC |
This process emphasizes:
- Mild temperatures to avoid racemization.
- Use of hydrogenation catalysts for selective reduction.
- Multiple washing and recrystallization steps to ensure high purity.
Alternative Synthetic Routes and Optimization
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination with NaBH3CN | 2,3,4-trifluorobenzaldehyde, (S)-2-methylpropan-1-amine, NaBH3CN | 70–80 | 95–98 | Mild conditions, stereoselective | Toxic reagent, cyanide handling |
| Catalytic hydrogenation | Same aldehyde and amine, Raney nickel, H2 | 75–85 | >99 | Scalable, fewer side products | Requires hydrogenation setup |
| Grignard reaction (less common) | 2,3,4-trifluorophenylmagnesium bromide, chiral electrophile | 50–60 | 90–92 | Useful for complex substitutions | Harsh conditions, lower stereocontrol |
Optimization parameters include solvent choice (methanol, ethanol, toluene), temperature control (0–45°C), catalyst loading, and reaction time.
Analytical and Purity Assessment
- HPLC: Used to confirm purity >99.9%, critical for pharmaceutical applications.
- NMR (1H, 13C, 19F): Confirms structure and fluorine substitution pattern.
- Mass spectrometry (ESI-MS): Confirms molecular weight and integrity.
- Chiral HPLC or polarimetry: Assesses enantiomeric excess and stereochemical purity.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Reductive amination | 2,3,4-trifluorobenzaldehyde, (S)-2-methylpropan-1-amine | NaBH3CN or NaBH(OAc)3 | MeOH, EtOH | 0–25°C | 70–80 | 95–98 | Good stereocontrol, mild |
| Catalytic hydrogenation | Same aldehyde and amine | Raney nickel, H2 gas | Methanol, toluene | 35–45°C | 75–85 | >99 | Scalable, high purity |
| Grignard addition | 2,3,4-trifluorophenylmagnesium bromide | N/A | THF | Reflux | 50–60 | 90–92 | Less stereoselective |
Research Findings and Industrial Relevance
- The catalytic hydrogenation method is favored for industrial scale due to fewer hazardous reagents and potential for continuous flow processing.
- The trifluorophenyl substitution pattern enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.
- Purification via recrystallization and washing with aqueous methanol and ethyl acetate ensures pharmaceutical-grade purity.
- The stereochemistry (1S) is crucial for biological activity; thus, methods that preserve or induce chirality are preferred.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is being investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems effectively.
Case Study:
A study demonstrated that compounds with similar structures exhibited selective serotonin reuptake inhibition (SSRI) properties. This opens avenues for further research into the antidepressant potential of this compound .
Material Science
Polymer Additives:
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its trifluoromethyl group contributes to increased resistance against thermal degradation.
Data Table: Polymer Properties with Additive
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 150 | 200 |
This table illustrates the improvements in key mechanical properties when the compound is included in polymer matrices.
Agrochemicals
Pesticide Development:
Research indicates that the compound may possess pesticidal properties due to its ability to disrupt metabolic processes in pests. Its fluorinated structure could enhance bioavailability and efficacy in agricultural applications.
Case Study:
Field trials have shown that formulations containing this compound exhibit higher insecticidal activity compared to conventional pesticides. This suggests its potential as a novel agrochemical agent .
Mechanism of Action
The mechanism of action of (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to fluorinated aromatic amines with variations in fluorine substitution patterns, backbone structure, and additional functional groups. Key analogs include:
Table 1: Structural Comparison of Fluorinated Aromatic Amines
Key Differences and Implications
Fluorine Substitution Patterns
- Target Compound : The 2,3,4-trifluorophenyl group provides three fluorine atoms in adjacent positions, creating a highly electron-deficient aromatic ring. This increases lipophilicity (logP ~3.9 estimated) compared to analogs with fewer fluorines (e.g., 3,4-difluorophenyl in ).
Backbone Modifications
- Cyclopropane Analogs () : The rigid cyclopropane ring restricts conformational flexibility, which may enhance binding specificity but reduce metabolic stability compared to the flexible propan-1-amine backbone of the target compound.
C. Heterocyclic Systems ()
- The tetrahydrofuran ring introduces oxygen-based polarity, improving aqueous solubility but reducing membrane permeability compared to purely aromatic systems.
Physicochemical and Pharmacological Trends
Lipophilicity :
- The target compound’s trifluorophenyl group confers higher logP (~3.9) than difluorophenyl analogs (logP ~2.8 for ).
- CF3-containing compounds (e.g., ) exhibit even higher logP values (~4.5).
Stereochemical Influence :
- The S-configuration in the target compound and may enhance enantioselective interactions with biological targets, such as amine receptors or enzymes.
Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism. The target compound’s trifluorophenyl group likely offers superior stability compared to non-fluorinated analogs.
Biological Activity
(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine notable for its trifluoromethyl-substituted phenyl group. This compound has gained attention in medicinal chemistry due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its interaction with various biological targets.
- Chemical Formula : C₁₀H₁₂F₃N
- CAS Number : 1389320-37-9
- Molecular Weight : 203.21 g/mol
The biological activity of this compound can be attributed to its ability to interact with biological receptors and enzymes. The presence of the amine functional group allows for various chemical transformations that can influence biological pathways. Compounds with trifluoromethyl groups often exhibit enhanced activity due to their electronic properties, which may modulate receptor interactions or enzyme activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Antichlamydial Activity : Research indicates that derivatives containing a trifluoromethyl group demonstrated significant antichlamydial activity. In particular, compounds with this substituent showed superior efficacy compared to those without it, suggesting the importance of the trifluoromethyl moiety in enhancing biological activity against Chlamydia species .
Comparative Studies
A comparative analysis of structural analogs reveals the unique biological profile of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-Fluorophenyl)propan-1-amine | Fluorine instead of trifluoromethyl | Lower lipophilicity |
| (R)-2-Methyl-1-(3-trifluoromethylphenyl)propan-1-amine | Different position of trifluoromethyl | Different chiral center |
| 2-Methylphenylpropan-1-amine | No fluorine substituents | Lacks fluorinated properties |
The trifluoromethyl group significantly enhances the electronic properties and biological activity of this compound compared to these analogs .
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound evaluated their antibacterial properties against various strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 64 | N. meningitidis |
| Compound B | 16 | H. influenzae |
| Compound C | 32 | E. coli |
These findings indicate that certain derivatives retain significant antibacterial activity while maintaining low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
